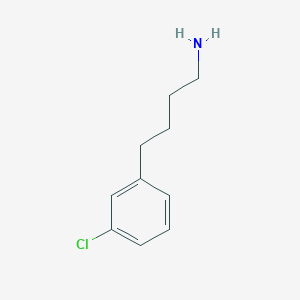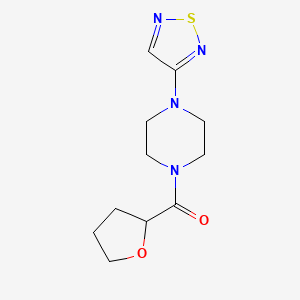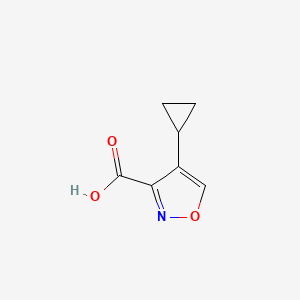
4-(3-Chlorophenyl)butan-1-amine
Vue d'ensemble
Description
4-(3-Chlorophenyl)butan-1-amine is a chemical compound that belongs to the class of amines. It is characterized by the presence of a butyl chain attached to a chlorinated phenyl ring and an amine group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Chlorophenyl)butan-1-amine typically involves the reaction of 3-chlorobenzyl chloride with butylamine under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts and optimized reaction parameters, such as temperature and pressure, can further enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
4-(3-Chlorophenyl)butan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro compound.
Reduction: The chlorinated phenyl ring can be reduced to form the corresponding phenylbutanamine.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve the use of bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of phenylbutanamine.
Substitution: Formation of hydroxyl or alkoxy-substituted derivatives.
Applications De Recherche Scientifique
4-(3-Chlorophenyl)butan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.
Mécanisme D'action
The mechanism of action of 4-(3-Chlorophenyl)butan-1-amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds with biological molecules, influencing their structure and function. The chlorinated phenyl ring can interact with hydrophobic regions of proteins, affecting their activity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor function .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(4-Chlorophenyl)butan-1-amine: Similar structure but with the chlorine atom in the para position.
4-(2-Chlorophenyl)butan-1-amine: Similar structure but with the chlorine atom in the ortho position.
4-Phenylbutan-1-amine: Lacks the chlorine atom on the phenyl ring.
Uniqueness
4-(3-Chlorophenyl)butan-1-amine is unique due to the position of the chlorine atom on the phenyl ring, which can influence its reactivity and interaction with biological targets. This positional isomerism can lead to differences in biological activity and chemical properties compared to its ortho and para analogs .
Propriétés
IUPAC Name |
4-(3-chlorophenyl)butan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN/c11-10-6-3-5-9(8-10)4-1-2-7-12/h3,5-6,8H,1-2,4,7,12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUCKGJZYCMYNAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CCCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-allyl-2-[(2,6-dichlorobenzyl)sulfonyl]-4,5-diphenyl-1H-imidazole](/img/structure/B2807978.png)
![6-Bromo-3-{6-[4-(4-methoxyphenyl)piperazin-1-yl]-6-oxohexyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2807979.png)
![3-benzyl-8,9-dimethoxy-5-[(E)-3-phenylprop-2-enyl]sulfanyl-3H-imidazo[1,2-c]quinazolin-2-one](/img/structure/B2807981.png)
![N-(1-cyano-1-methylethyl)-2-[(4-hydroxyphenyl)sulfanyl]-N-methylacetamide](/img/structure/B2807984.png)

![(1R)-1-[3-[4-(Trifluoromethyl)phenyl]-1H-1,2,4-triazol-5-yl]ethanamine](/img/structure/B2807989.png)
![7-cyclopentyl-1,3-dimethyl-5-{[(3-methylphenyl)methyl]sulfanyl}-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B2807990.png)
![4-chloro-2-{(E)-[(2-fluorobenzyl)imino]methyl}phenol](/img/structure/B2807992.png)
![2-({1-[3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carbonyl]piperidin-3-yl}methoxy)-6-methylpyridine](/img/structure/B2807993.png)
![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2807994.png)
![3-[(2E)-but-2-en-1-yl]-9-(2-methoxy-5-methylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2807996.png)

![3-[(2-Chloro-6-fluorophenyl)methyl]-2,4-dihydroxybenzaldehyde](/img/structure/B2808000.png)
